molecular formula C8H17Br B11742290 1-Bromo-2,5-dimethylhexane

1-Bromo-2,5-dimethylhexane

Cat. No.: B11742290
M. Wt: 193.12 g/mol
InChI Key: VUPHYDDJZBCNEX-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethylhexane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has methyl groups attached to the second and fifth carbons. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethylhexane can be synthesized through the bromination of 2,5-dimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the hexane chain, leading to the formation of the bromoalkane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-dimethylhexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).

    Elimination Reactions: It can also undergo elimination reactions (E1 and E2) to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2,5-dimethyl-1-hexene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium methoxide (NaOCH3) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt) are typically employed.

Major Products Formed:

    Nucleophilic Substitution: Products include alcohols, nitriles, and ethers.

    Elimination Reactions: The major product is 2,5-dimethyl-1-hexene.

Scientific Research Applications

1-Bromo-2,5-dimethylhexane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: This compound can be utilized in the development of new drugs and medicinal compounds.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Chemical Biology: Researchers use it to study the effects of alkyl halides on biological systems and their potential as bioactive agents.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond. The bromine atom acts as a leaving group, facilitating these transformations.

Comparison with Similar Compounds

    1-Bromo-3-methylbutane: Similar in structure but with a shorter carbon chain.

    1-Bromo-2-methylpropane: Another alkyl halide with a different substitution pattern.

    1-Bromo-2,2-dimethylpropane: Features a more branched structure.

Uniqueness: 1-Bromo-2,5-dimethylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective functionalization and the formation of specific products in organic synthesis.

Properties

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

IUPAC Name

1-bromo-2,5-dimethylhexane

InChI

InChI=1S/C8H17Br/c1-7(2)4-5-8(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

VUPHYDDJZBCNEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)CBr

Origin of Product

United States

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